molecular formula C17H18ClN5 B11221432 4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11221432
M. Wt: 327.8 g/mol
InChI Key: MFQJGMCTHVCKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2-chlorophenyl group at position 1 and an azepane (7-membered nitrogen-containing ring) at position 2. Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects .

Properties

Molecular Formula

C17H18ClN5

Molecular Weight

327.8 g/mol

IUPAC Name

4-(azepan-1-yl)-1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H18ClN5/c18-14-7-3-4-8-15(14)23-17-13(11-21-23)16(19-12-20-17)22-9-5-1-2-6-10-22/h3-4,7-8,11-12H,1-2,5-6,9-10H2

InChI Key

MFQJGMCTHVCKFA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Step 1: Formation of 1-(2-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-ol

A mixture of 2-chlorophenylhydrazine (1.43 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in acetic acid (20 mL) is refluxed at 120°C for 6 hours. After cooling, the intermediate is treated with triethyl orthoformate (1.48 g, 10 mmol) under microwave irradiation (300 W, 100°C, 30 min). The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield white crystals (68% yield).

Step 2: Azepane Coupling

The hydroxyl group at position 4 is replaced via nucleophilic substitution. The intermediate (1.0 g, 3.8 mmol) is reacted with azepane (0.76 g, 7.6 mmol) in dimethylformamide (15 mL) using potassium carbonate (1.58 g, 11.4 mmol) as a base at 80°C for 12 hours. The product is isolated by extraction (dichloromethane/water) and recrystallized from ethanol to afford the title compound as off-white crystals (82% purity by HPLC, 327.8 g/mol molecular weight).

Table 1: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1Acetic acid, triethyl orthoformate120°C6 h68%
2Azepane, K₂CO₃80°C12 h82%

One-Pot Tandem Cyclization

A streamlined method combines both steps using a palladium catalyst. In a sealed tube, 2-chlorophenylhydrazine (10 mmol), cyanoacetamide (10 mmol), and azepane (12 mmol) are heated at 140°C with Pd(OAc)₂ (0.1 mmol) in toluene (20 mL) for 8 hours. This method achieves a 74% yield but requires rigorous purification to remove palladium residues.

Process Optimization and Scalability

Solvent Screening

Comparative studies in polar aprotic solvents show:

  • DMF : Highest conversion (93%) but difficult workup.

  • Acetonitrile : Moderate yield (71%) with cleaner profiles.

  • Ethanol : Poor solubility, leading to <50% yield.

Temperature Effects

Elevating Step 2 to 100°C reduces reaction time to 6 hours but increases byproduct formation (15% vs. 5% at 80°C).

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.71 (s, 1H, pyrimidine-H), 7.59–7.48 (m, 4H, Ar-H), 3.82–3.75 (m, 4H, azepane-CH₂), 1.65–1.52 (m, 6H, azepane-CH₂).

  • HRMS (ESI+) : m/z calcd. for C₁₇H₁₈ClN₅ [M+H]⁺: 328.1324; found: 328.1321.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 min, confirming >98% purity after recrystallization.

Applications and Derivative Synthesis

The compound serves as a precursor for kinase inhibitors. For example, sulfonamide derivatives synthesized via reaction with 2,5-dimethylbenzenesulfonyl chloride exhibit IC₅₀ values of 0.34 µM against CDK2 .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AZEPANE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For example:

  • A549 (lung cancer) : IC50 = 12.5 µM
  • MCF-7 (breast cancer) : IC50 = 15.0 µM

These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

Studies have demonstrated that compounds within this class can act as anti-inflammatory agents. They may inhibit pro-inflammatory cytokines and reduce edema in animal models. For instance, pharmacological screening showed that certain derivatives had lower ulcerogenic activity compared to standard anti-inflammatory drugs like Diclofenac .

Antimicrobial Properties

Preliminary investigations have shown that some pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial activity against various bacterial strains. This property could be beneficial in developing new antibiotics or adjunctive therapies for infectious diseases .

Case Studies and Research Findings

StudyFindingsYear
Nassar et al.Developed new derivatives as CDK2 inhibitors showing promising anticancer activity2022
Abd El-Salam et al.Synthesized several pyrazolo[3,4-d]pyrimidine derivatives with anti-inflammatory properties2012
AABlocks ResearchInvestigated antimicrobial efficacy of pyrazolo derivatives against bacterial strains2023

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile, with substitutions at positions 1, 4, and 6 significantly influencing biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Biological Activity Reference Evidence
4-(Azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine 1: 2-Cl-Ph; 4: Azepane C₁₈H₁₉ClN₆ Not explicitly reported (structural analogy suggests anticancer/anti-inflammatory potential)
1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 1: 2-Cl-Bn; 4: Pyrrolidine C₁₇H₁₇ClN₆ Anticancer (hypothesized from similar scaffolds)
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4: Cl; 6: Ph C₁₁H₇ClN₄ Intermediate for further functionalization
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1: Me; 4: Cl; 6: CH₂Cl C₇H₇Cl₂N₅ Precursor for disubstituted derivatives with antibacterial activity
4-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 4: Piperidine-benzimidazole hybrid C₁₈H₁₈N₈ Kinase inhibition (implied by structural motifs)

Key Observations :

  • Position 1 : The 2-chlorophenyl group in the target compound may enhance lipophilicity and π-π stacking compared to smaller substituents like methyl (e.g., 4-chloro-6-(chloromethyl)-1-methyl analog) .
  • Chlorine Substitutions : Chlorine at position 4 (as in 4-chloro-6-phenyl analog) increases electrophilicity, enabling nucleophilic substitutions for further derivatization .

Biological Activity

4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features which contribute to its pharmacological properties, including anticancer, antiviral, and antimicrobial activities. This article presents a detailed overview of its biological activity based on recent research findings.

  • Molecular Formula : C17H18ClN5
  • Molecular Weight : 327.8 g/mol
  • IUPAC Name : 4-(azepan-1-yl)-1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidine
  • Canonical SMILES : C1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell cycle regulation. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell proliferation and survival. This inhibition leads to alterations in cell cycle progression and apoptosis induction in various cancer cell lines .

Anticancer Activity

Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown potent inhibitory activity against several cancer cell lines, including HCT116 (colorectal carcinoma), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma). The IC50 values for these activities are reported to be as low as 0.057 μM, indicating strong efficacy compared to established drugs like sorafenib .
  • Mechanistic Insights : Molecular docking studies have confirmed that the compound fits well into the active site of CDK2, facilitating essential hydrogen bonding interactions that stabilize the binding .

Antiviral and Antimicrobial Properties

The compound's structure suggests potential antiviral and antimicrobial properties:

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on PAK1 Inhibition :
    • A focused library derived from the pyrazolo scaffold was synthesized and evaluated for PAK1 inhibition. The findings suggested that these compounds could significantly reduce cell proliferation associated with various cancers .
  • Dual Activity Against CDK2 :
    • Compounds similar to this compound were tested for dual inhibitory activity against CDK2 and demonstrated significant alterations in cell cycle dynamics in treated cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
This compoundStructureAnticancer0.057
DinaciclibStructureCDK2 Inhibitor0.184
RoscovitineStructureCDK Inhibitor0.120

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing pyrazolo[3,4-d]pyrimidine derivatives like 4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodology : Use nucleophilic substitution or condensation reactions with α-chloroacetamides or chlorinated ketones. For example, reacting 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with azepane under basic conditions (e.g., K₂CO₃ in DMF) facilitates N-alkylation . Phase-transfer glycosylation methods may also be adapted for introducing heterocyclic substituents .
  • Key Considerations : Monitor regioselectivity using NMR or X-ray crystallography to confirm substitution patterns .

Q. How can structural characterization of this compound be optimized to resolve ambiguities in substituent positioning?

  • Data Contradictions : Discrepancies in mass spectra (e.g., exact mass 445.1345904 in ) require recalibration using isotopic patterns or alternative ionization methods.

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodology :

  • Anti-inflammatory : Use carrageenan-induced paw edema assays in rodents to assess inflammation reduction .
  • Enzyme Inhibition : Screen against phosphodiesterase-9 (PDE9) or kinases (e.g., p70S6K) using fluorescence-based activity assays (IC₅₀ determination) .
    • Reference Standards : Compare activity to known inhibitors like PP2 (Src kinase inhibitor) or diclofenac (anti-inflammatory) .

Advanced Research Questions

Q. How do structural modifications (e.g., azepane vs. piperidine substituents) impact kinase selectivity?

  • Methodology :

  • Synthesize analogs via Suzuki-Miyaura coupling (e.g., arylboronates in ) to introduce diverse substituents.
  • Test selectivity across kinase panels (e.g., Src, PI3K, MAPK) using ATP-competitive binding assays .
    • Key Findings : Bulky substituents (e.g., azepane) enhance selectivity for lipid kinases by occupying hydrophobic pockets, as seen in p70S6K inhibitors (IC₅₀ = 4 nM) .

Q. What mechanistic insights explain the anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology :

  • COX-2 Inhibition : Perform cyclooxygenase inhibition assays with purified enzymes or cell lysates .
  • ROS Modulation : Measure reactive oxygen species (ROS) suppression in polymorphonuclear leukocytes using fluorescent probes (e.g., DCFH-DA) .
    • Data Interpretation : Derivatives with electron-withdrawing groups (e.g., 2-chlorophenyl) reduce ROS by 86% in carrageenan models, correlating with COX-2 selectivity .

Q. How can synthetic challenges in N-alkylation regioselectivity be resolved?

  • Methodology :

  • Use computational modeling (e.g., DFT) to predict reactive sites on the pyrazolo[3,4-d]pyrimidine core.
  • Optimize solvent polarity (e.g., DMF vs. THF) and base strength (e.g., NaH vs. K₂CO₃) to favor N1 over N2 alkylation .
    • Case Study : Phase-transfer glycosylation yielded 39% N1-β product vs. 7% α-anomer, highlighting solvent-phase effects .

Q. What strategies validate target engagement in cellular models?

  • Methodology :

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to kinases by measuring protein thermal stability shifts .
  • CRISPR Knockout : Use gene-edited cell lines (e.g., PDE9-KO) to isolate compound-specific effects .
    • Contradictions : Off-target effects (e.g., ROS modulation in ) necessitate orthogonal validation via RNAi or pharmacological inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.